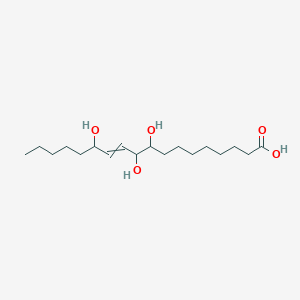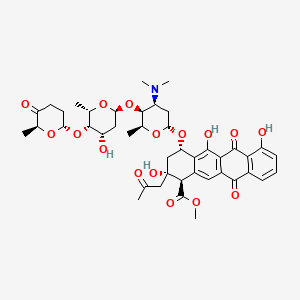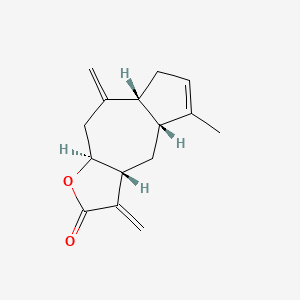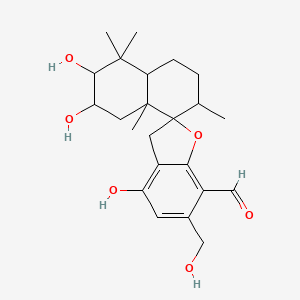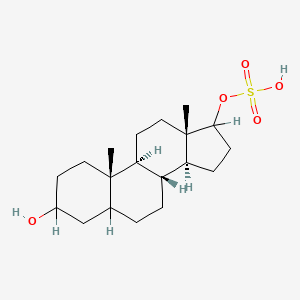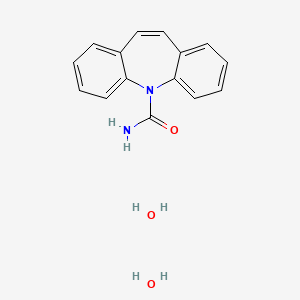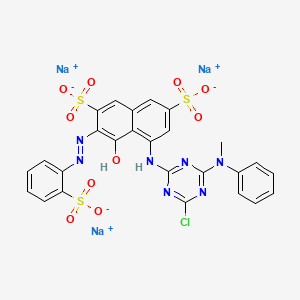![molecular formula C19H16N2O4 B1210220 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 82789-26-2](/img/structure/B1210220.png)
1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of β-carboline derivatives, including 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, has been explored through various synthetic pathways. A significant method involves the Pictet-Spengler reaction, which has been utilized for the direct synthesis of 1,2,3,4-tetrahydro β-carbolines from tryptamine-2-carboxylic acids with carbonyl compounds, resulting in good to excellent yields (Narayanan & Cook, 1990). This process highlights a carboxyl-mediated mechanism that facilitates the formation of the desired β-carboline derivatives.
Molecular Structure Analysis
The molecular structure of β-carboline derivatives, including the subject compound, has been extensively studied. The crystal structure of similar compounds indicates a zwitterionic form with an unsaturated ring in a half-chair conformation, demonstrating the complexity and versatility of these molecules in forming stable structures under various conditions (Codding, 1983).
Chemical Reactions and Properties
β-Carbolines, including 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, exhibit a wide range of chemical reactions. The presence of the carboxylic acid group facilitates various chemical transformations, including esterification and amide formation. These reactions are crucial for modifying the compound's chemical properties for potential applications in medicinal chemistry and other fields.
Physical Properties Analysis
The physical properties of β-carboline derivatives depend significantly on their molecular structure. Although specific data on 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid are not detailed in the available literature, related compounds exhibit luminescent properties and form stable crystalline structures, indicating the potential for diverse physical characteristics (Sivakumar & Reddy, 2011).
科学的研究の応用
Antiplasmodial Efficacy β-Carboline derivatives, including 1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, show potential as antimalarial drugs. Studies have synthesized and evaluated these compounds for their efficacy against the malaria parasite Plasmodium berghei. Certain derivatives demonstrated significant in vitro and in vivo antimalarial activity, suggesting their potential as alternative antimalarial agents (Gorki et al., 2018), (Gorki et al., 2020).
Food Analysis β-Carboline derivatives are present in various foods, and their analysis helps in understanding dietary exposure. Techniques like solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection have been employed for the reliable analysis of these compounds in foods (Herraiz, 2000), (Adachi et al., 1991).
Neurochemical Actions β-Carboline compounds, including tetrahydro-beta-carbolines and beta-carbolines, have been studied for their interactions with brain benzodiazepine receptors. These studies contribute to our understanding of the neurochemical actions of these compounds and their potential therapeutic applications (Cain et al., 1982), (Maclaren, 1989).
Presence in Alcoholic Beverages Research has identified novel β-carboline compounds, including derivatives of tetrahydro-β-carboline-3-carboxylic acids, in alcoholic beverages. These findings help in assessing the exposure of consumers to these bioactive compounds (Herraiz, 1999), (Herraiz & Galisteo, 2003).
Chemical Synthesis and Characterization The chemical synthesis and characterization of β-carboline and its derivatives, including tetrahydro-β-carbolines, are vital for their application in various fields. Studies focus on their synthesis, structure-activity relationships, and potential biological applications (Narayanan & Cook, 1990), (Xiao et al., 2013).
Pharmacological Interactions β-Carboline compounds interact with receptors like benzodiazepine receptors, influencing their pharmacological properties. These interactions are significant for developing new therapeutic drugs targeting these receptors (Lippke et al., 1983).
Safety And Hazards
As with any chemical, safety precautions are essential. Handling and storage guidelines should be followed. Consult safety data sheets (SDS) for specific information.
将来の方向性
Further research is needed to explore the compound’s biological activity, potential therapeutic applications, and optimization of its properties.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(23)14-8-12-11-3-1-2-4-13(11)20-18(12)17(21-14)10-5-6-15-16(7-10)25-9-24-15/h1-7,14,17,20-21H,8-9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXJJOKTGDJRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128457 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
CAS RN |
82789-26-2 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82789-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



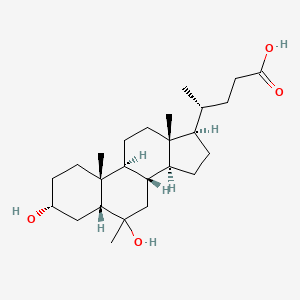
![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)
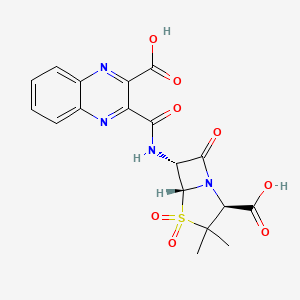
![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)
![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)
![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)

